molecular formula C21H29N7 B6460805 4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549008-46-8

4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No. B6460805
CAS RN: 2549008-46-8
M. Wt: 379.5 g/mol
InChI Key: SXBHUSQMAVSBAK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, and a piperazine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The structure of similar compounds is solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using software packages like Bruker SHELXTL . H atom positions are calculated geometrically and are refined according to the riding model .


Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Anticancer Properties

The tetrahydroquinazoline core has been investigated for its antitumor activity. Researchers have explored derivatives of this compound as potential inhibitors of cancer cell growth. Mechanistic studies focus on interactions with cellular targets, including kinases and DNA repair enzymes. Further optimization may lead to novel anticancer agents .

Antiviral Activity

Certain derivatives of this compound have demonstrated substantial antiviral activity. Researchers have evaluated their efficacy against specific viruses, such as influenza or herpes simplex. Understanding the molecular interactions and mode of action is crucial for drug development .

Neurological Disorders

The piperazine and pyrimidine moieties suggest potential neuropharmacological applications. Researchers have explored these derivatives as ligands for neurotransmitter receptors, such as serotonin or dopamine receptors. Investigating their effects on neuronal function and behavior could yield insights into treating neurological disorders .

Anti-inflammatory Agents

The pyrrolidine ring contributes to the compound’s stereochemistry and pharmacokinetics. Researchers have synthesized analogs with anti-inflammatory properties. These compounds may modulate immune responses by targeting specific pathways, such as cytokine production or NF-κB signaling .

Cardiovascular Applications

The quinazoline scaffold has been associated with cardiovascular effects. Researchers have studied derivatives for their vasodilatory properties, potential use in hypertension management, or prevention of thrombosis. Understanding their impact on vascular smooth muscle cells and platelets is essential .

Chemical Biology and Enzyme Inhibition

The unique combination of heterocycles provides opportunities for enzyme inhibition. Researchers have explored derivatives as protease inhibitors, kinase modulators, or enzyme mimetics. Structural studies and computational modeling guide the design of potent and selective inhibitors .

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrol-1-yl)pyrimidin-5-yl)benzenesulfonamide derivatives. Read more

Future Directions

The future directions in the research of such compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new synthetic strategies could also expand the applicability of these reactions and open new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

properties

IUPAC Name

4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7/c1-16-14-19(26-8-4-5-9-26)25-21(24-16)28-12-10-27(11-13-28)20-17-6-2-3-7-18(17)22-15-23-20/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBHUSQMAVSBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

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